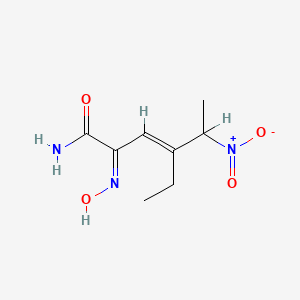

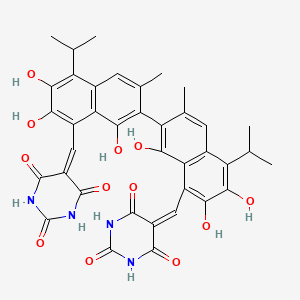

![molecular formula C35H58O11 B1233302 (3S,4S,6S,8S,10R,12R,14R,16R,17Z,19Z,21Z,23Z,25Z,27S,28S)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one](/img/structure/B1233302.png)

(3S,4S,6S,8S,10R,12R,14R,16R,17Z,19Z,21Z,23Z,25Z,27S,28S)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

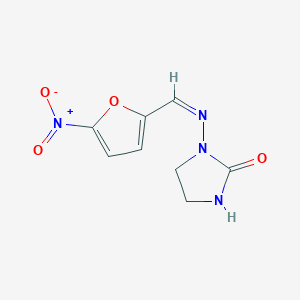

A complex of polyene antibiotics obtained from Streptomyces filipinensis. Filipin III alters membrane function by interfering with membrane sterols, inhibits mitochondrial respiration, and is proposed as an antifungal agent. Filipins I, II, and IV are less important.

科学的研究の応用

Synthesis and Stereochemistry

The compound has been involved in the synthesis of polyacene derivatives, demonstrating its potential in organic synthesis and stereochemical applications (Ashton, Mathias, & Stoddart, 1993).

It has been used in stereoselective synthesis, particularly in the creation of active metabolites for potent PI3 kinase inhibitors, illustrating its role in medicinal chemistry (Chen et al., 2010).

Chemical Transformations and Intermediates

The compound serves as a key intermediate in the asymmetric synthesis of various oxygenated elemanoids, indicating its versatility in complex organic syntheses (Kato et al., 1993).

Research has shown its use in the preparation of stigmastadien derivatives, highlighting its adaptability in creating structurally diverse molecules (Ketuly et al., 2010).

Biological Activities and Medicinal Chemistry

Studies indicate its involvement in the biosynthesis of maresins, compounds with potent anti-inflammatory and proresolving actions, underscoring its significance in bioactive molecule development (Serhan et al., 2009).

Its derivatives have been key intermediates in the synthesis of polyhydroxyindolizidines, contributing to the field of neuroprotective and potential therapeutic agents (Izquierdo et al., 1999).

Advanced Synthesis Techniques

- Research has explored its application in stereocontrol in organic synthesis using silicon-containing compounds, demonstrating its utility in advanced synthetic methodologies (Fleming & Lawrence, 1998).

Diverse Chemical Syntheses

Its structure has been a core part of syntheses of various secosteroids and other complex molecules, adding to the understanding of diverse synthetic routes (Harnik et al., 1976).

The compound has been integral in the asymmetric total synthesis of biscembranoids, providing insights into the construction of complex natural product molecules (Yasuda et al., 1998).

Additional Applications

- Additional studies have highlighted its use in the synthesis of enantiopure quinones and large heterocyclic rings from carbohydrate precursors, further demonstrating its versatility in organic chemistry and drug development (Birkbeck et al., 2004), (Stoddart et al., 1969).

特性

製品名 |

(3S,4S,6S,8S,10R,12R,14R,16R,17Z,19Z,21Z,23Z,25Z,27S,28S)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one |

|---|---|

分子式 |

C35H58O11 |

分子量 |

654.8 g/mol |

IUPAC名 |

(3S,4S,6S,8S,10R,12R,14R,16R,17Z,19Z,21Z,23Z,25Z,27S,28S)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one |

InChI |

InChI=1S/C35H58O11/c1-4-5-11-16-31(42)34-33(44)22-29(40)20-27(38)18-25(36)17-26(37)19-28(39)21-32(43)23(2)14-12-9-7-6-8-10-13-15-30(41)24(3)46-35(34)45/h6-10,12-15,24-34,36-44H,4-5,11,16-22H2,1-3H3/b7-6-,10-8-,12-9-,15-13-,23-14-/t24-,25-,26+,27-,28+,29-,30-,31+,32+,33-,34-/m0/s1 |

InChIキー |

IMQSIXYSKPIGPD-CNYRRFOGSA-N |

異性体SMILES |

CCCCC[C@H]([C@H]1[C@H](C[C@H](C[C@H](C[C@H](C[C@H](C[C@H](C[C@H](/C(=C\C=C/C=C\C=C/C=C\[C@@H]([C@@H](OC1=O)C)O)/C)O)O)O)O)O)O)O)O |

SMILES |

CCCCCC(C1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O |

正規SMILES |

CCCCCC(C1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O |

同義語 |

Desoxylagosin Filimarisin Filipin Filipin I Filipin II Filipin III Filipin IV NSC 3364 NSC-3364 NSC3364 U 5956 U-5956 U5956 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-cyanophenyl)-N-[(1S,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1,2,4-triazol-1-yl)propyl]-4-methyl-thiazole-5-carboxamide](/img/structure/B1233220.png)

![4'a,9'-Dihydroxy-3'-methyl-1,1',2',3,3',4',4'a,5'-octahydrospiro[indene-2,6'-[4,12]methano[1]benzofuro[3,2-e]isoquinolin]-7'(7'aH)-one](/img/structure/B1233222.png)

![(S)-2-[(R)-3-amino-4-(2-fluorophenyl)butyryl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B1233225.png)

![[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino N-phenylcarbamate](/img/structure/B1233233.png)